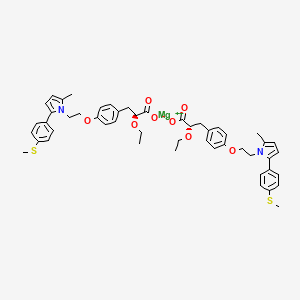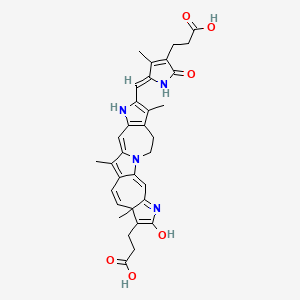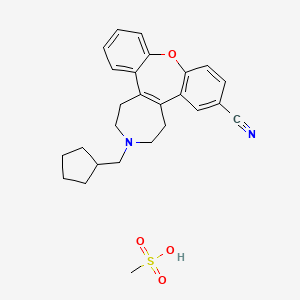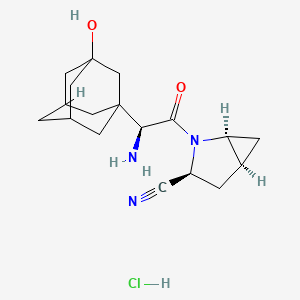
Selonsertib hydrochloride
Übersicht
Beschreibung
Selonsertib hydrochloride is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It has shown therapeutic potential for treating fibrotic diseases, including non-alcoholic steatohepatitis (NASH) and acute liver failure (ALF). ASK1 is a serine/threonine kinase involved in cellular responses to oxidative stress and inflammation .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study ASK1-related pathways and their role in oxidative stress and inflammation.
Biology: Investigated for its effects on cellular signaling and apoptosis in various cell types.
Medicine: Explored as a therapeutic agent for treating fibrotic diseases, NASH, and ALF. .
Wirkmechanismus
Target of Action
Pharmacokinetics
Zukünftige Richtungen
Selonsertib has shown promise in the treatment of acute liver failure (ALF) and diabetic kidney disease . It has been found to protect against LPS/GalN-induced ALF by attenuating JNK-mediated DRP1 mitochondrial translocation and then rescuing mitochondrial damage in macrophages . Further clinical development of Selonsertib is supported by study results .
Biochemische Analyse
Biochemical Properties
Selonsertib hydrochloride plays a crucial role in biochemical reactions by inhibiting ASK1, a serine/threonine kinase involved in stress response pathways. ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress. This compound binds to ASK1, preventing its activation and subsequent phosphorylation of downstream targets, including mitogen-activated protein kinase kinase 4 (MKK4) and MKK7. This inhibition leads to reduced activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, ultimately decreasing inflammation and apoptosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hepatic macrophages, it alleviates mitochondrial dysfunction and reduces the release of pro-inflammatory cytokines, such as TNF-α and interleukin-1 alpha (IL-1α). In microglial cells, this compound inhibits the production of inflammatory cytokines and nitric oxide (NO) by suppressing phosphorylated ASK1. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ASK1-JNK-DRP1 pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective inhibition of ASK1. By binding to ASK1, this compound prevents its activation and subsequent phosphorylation of downstream kinases, such as MKK4 and MKK7. This inhibition reduces the activation of JNK and p38 MAPK pathways, leading to decreased inflammation and apoptosis. Furthermore, this compound can rescue mitochondrial damage in macrophages by attenuating JNK-mediated DRP1 mitochondrial translocation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a favorable pharmacokinetic profile, with rapid absorption and dose-proportional pharmacokinetics. This compound is stable and maintains its efficacy over extended periods in both in vitro and in vivo studies. Long-term effects on cellular function include sustained inhibition of inflammatory cytokine production and mitochondrial protection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has shown dose-dependent efficacy in reducing inflammation and fibrosis. At higher doses, the compound effectively ameliorates acute liver failure by rescuing mitochondrial dysfunction in macrophages. No dose-dependent toxicities have been observed, indicating a favorable safety profile .
Metabolic Pathways
This compound is primarily eliminated through metabolism via multiple pathways, including oxidation, N-dealkylation, hydrolysis, sulfation, and glucuronidation. These metabolic processes involve various enzymes and cofactors, ensuring the compound’s low systemic clearance and suitability for once-daily dosing .
Transport and Distribution
This compound is rapidly absorbed into the systemic circulation after oral administration. It exhibits high apparent permeability in the absorptive direction and high efflux ratio in Caco-2 cell monolayers. Its distribution to the brain is limited due to its moderate to low permeability and high efflux ratio in MDR-MDCK cells. This suggests that this compound may have limited central nervous system (CNS) distribution compared to intestinal absorption .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ASK1. By inhibiting ASK1, the compound prevents its translocation to mitochondria and subsequent activation of downstream signaling pathways. This localization is crucial for its activity and function in modulating cellular stress responses and protecting against mitochondrial damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of selonsertib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques. The process is designed to be scalable and cost-effective, meeting regulatory standards for pharmaceutical production .
Analyse Chemischer Reaktionen
Types of Reactions: Selonsertib hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Intedanib: A tyrosine kinase inhibitor used for treating idiopathic pulmonary fibrosis.
Ponatinib: A multi-kinase inhibitor used for treating certain types of leukemia.
Uniqueness of Selonsertib Hydrochloride: this compound is unique due to its selective inhibition of ASK1, which plays a critical role in oxidative stress and inflammation. This specificity makes it a promising candidate for treating diseases associated with these pathways, such as NASH and ALF .
Eigenschaften
IUPAC Name |
5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKBHINKKMQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448428-05-4 | |
| Record name | Selonsertib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELONSERTIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A24IO3O2HW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-5-[(4E)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-3-hydroxypropanoic acid](/img/structure/B610706.png)


